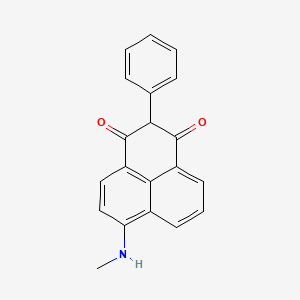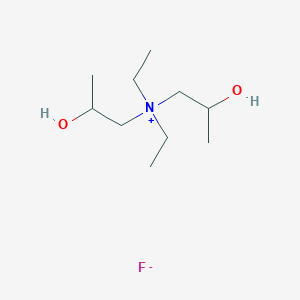![molecular formula C8H14S B14312499 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene CAS No. 111948-33-5](/img/structure/B14312499.png)
2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene is an organic compound with a unique structure that includes a sulfanyl group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene typically involves the reaction of 2-methyl-3-buten-2-ol with prop-2-en-1-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the sulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Sulfanyl-2-methylbutan-1-ol: Similar structure but with a hydroxyl group instead of a double bond.
2-Methyl-3-phenyl-2-propen-1-ol: Contains a phenyl group instead of a sulfanyl group.
Thiophene Derivatives: Compounds with a sulfur atom in a five-membered ring structure.
Uniqueness
2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene is unique due to its combination of a sulfanyl group and a butene backbone, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
111948-33-5 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
2-methyl-3-prop-2-enylsulfanylbut-1-ene |
InChI |
InChI=1S/C8H14S/c1-5-6-9-8(4)7(2)3/h5,8H,1-2,6H2,3-4H3 |
InChI Key |
WKEJCGQHWWSJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


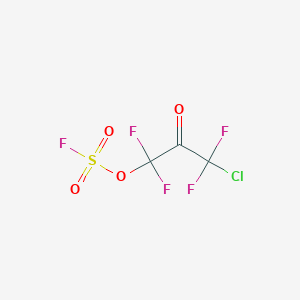

![3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14312438.png)

![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)



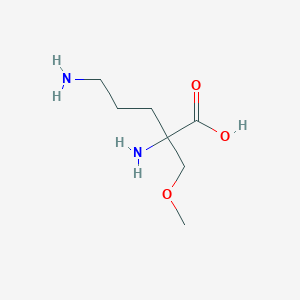
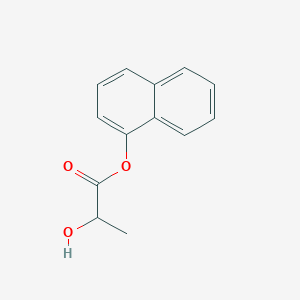
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
